molecular formula C13H21N3O B15374472 [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol

[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol

Cat. No.: B15374472
M. Wt: 235.33 g/mol
InChI Key: RPZMEFKGZKMAPD-UHFFFAOYSA-N
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Description

[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol (CAS 802541-81-7) is a heterocyclic organic compound with the molecular formula C₁₂H₁₉N₃O and an average molecular weight of 221.304 g/mol . It features a phenyl ring substituted with a 4-methylpiperazinyl group at the 2-position, an amino group at the 5-position, and a hydroxymethyl group at the benzylic position. The compound has a purity of 95% and is identified by multiple synonyms across languages, including Benzenemethanol, 5-amino-2-(4-methyl-1-piperazinyl)- and MFCD11841016 (MDL number) . Its structural complexity and functional groups make it a candidate for pharmacological studies, particularly in receptor-targeted drug design.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

[5-amino-2-(4-ethylpiperazin-1-yl)phenyl]methanol

InChI

InChI=1S/C13H21N3O/c1-2-15-5-7-16(8-6-15)13-4-3-12(14)9-11(13)10-17/h3-4,9,17H,2,5-8,10,14H2,1H3

InChI Key

RPZMEFKGZKMAPD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)N)CO

Origin of Product

United States

Biological Activity

[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol is an organic compound notable for its unique structural features, including an amino group and a piperazine moiety. Its molecular formula is C12_{12}H19_{19}N3_3O, and it is classified as a phenolic compound due to the presence of a hydroxymethyl group attached to the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications targeting neurological disorders and other therapeutic areas.

Antioxidant Properties

Compounds with phenolic structures, such as [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol, often exhibit significant antioxidant capabilities . They can neutralize free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Many piperazine derivatives have demonstrated effectiveness against various microbial strains. This suggests that [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol may have potential applications in pharmaceuticals as an antimicrobial agent.

Neuroactive Effects

Given its structural similarity to known psychoactive compounds, this compound may interact with neurotransmitter systems, influencing mood and cognition. Research indicates that it could potentially serve as a lead compound for developing treatments for neurological disorders .

Case Studies

  • Neuroprotective Properties : A study indicated that derivatives similar to [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol showed promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
  • Antitumor Effects : Other research has highlighted the potential of piperazine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been shown to exhibit antiproliferative activities against human leukemia cell lines .

Synthesis Methods

Several synthetic routes can be employed to produce [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol:

Method Yield Reaction Conditions
Method A60%Using piperazine and phenol derivatives under acidic conditions
Method B75%Utilizing microwave-assisted synthesis for rapid reaction times

These synthesis methods allow for variations in yield and purity depending on reaction conditions and purification techniques.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Purity Source
[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol (802541-81-7) C₁₂H₁₉N₃O 221.30 -NH₂, -CH₂OH, 4-methylpiperazinyl Not reported 95%
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (622381-65-1) C₁₃H₂₀N₂O 220.31 -CH₂OH, -(CH₂)-4-methylpiperazinyl 96–98 97%
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile (288251-82-1) C₁₂H₁₅N₅ 241.29 -NH₂, -CN, 4-methylpiperazinyl Not reported Not reported
4-(4-Methylpiperazin-1-yl)benzylamine (216144-45-5) C₁₂H₁₇N₃ 203.29 -CH₂NH₂, 4-methylpiperazinyl Not reported Not reported

Key Observations:

Functional Group Variations: The target compound’s hydroxymethyl (-CH₂OH) group distinguishes it from analogs like 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile (cyano substituent) and 4-(4-methylpiperazin-1-yl)benzylamine (primary amine substituent). These substitutions influence polarity, solubility, and hydrogen-bonding capacity .

Purity and Synthetic Challenges: The target compound’s purity (95%) is slightly lower than that of [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (97%), suggesting differences in synthetic efficiency or purification challenges . High-performance liquid chromatography (HPLC) methods are commonly employed for purification, as seen in analogs like compound 20b (95.77% purity) .

Thermal Properties: The melting point of [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (96–98°C) reflects its crystalline stability, though data for the target compound is unavailable .

Q & A

Q. What are the key structural features and synthetic routes for [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol?

The compound features a phenyl ring substituted with an amino group, a 4-methylpiperazine moiety, and a hydroxymethyl group. Synthesis typically involves multi-step reactions, including nucleophilic substitution and functional group protection/deprotection. For example, piperazine derivatives are often synthesized via coupling reactions under inert atmospheres, as seen in similar compounds . Industrial-scale methods may employ continuous flow reactors and catalysts to enhance yield and purity .

Q. How can researchers verify the molecular identity and purity of this compound?

  • Mass Spectrometry (MS): Confirm molecular weight (theoretical ~221.33 g/mol; observed values may vary slightly due to isotopic patterns) .
  • Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine methyl groups at δ 2.2–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns and UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

The hydroxymethyl and amino groups enable interactions with enzymes or receptors, such as modulation of neurotransmitter pathways (e.g., dopamine D3 receptors in structurally related piperazine derivatives) . Initial assays may include enzyme inhibition studies (e.g., IC50 determination) or receptor-binding assays using radiolabeled ligands .

Advanced Research Questions

Q. What strategies improve synthesis efficiency and scalability?

  • Catalyst Optimization: Use palladium or copper catalysts for coupling reactions to reduce side products .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful removal during purification .
  • Flow Chemistry: Continuous reactors minimize batch variability and improve heat management, achieving yields >80% in some cases .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Assay Standardization: Control variables like cell line selection (e.g., HEK293 vs. CHO for receptor studies) and buffer pH .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile conflicting mechanistic data .

Q. What are the challenges in characterizing the compound’s stability under experimental conditions?

  • Degradation Pathways: The hydroxymethyl group may oxidize to a carboxylic acid under basic conditions, requiring stability studies via accelerated thermal stress tests (40°C, 75% RH) .
  • Light Sensitivity: Protect solutions from UV exposure to prevent photodegradation, as observed in similar phenolic compounds .

Q. How can derivatization expand the compound’s utility in drug discovery?

  • Functional Group Modifications:
  • Amino Group: Acylation or sulfonation enhances solubility or target affinity .
  • Hydroxymethyl Group: Conversion to esters or ethers improves metabolic stability .
    • Biological Evaluation: Screen derivatives against panels of kinases or GPCRs to identify lead candidates .

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